3-(4-methoxyphenyl)-2-[(tetrahydro-2H-pyran-2-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC9260358
Molecular Formula: C23H26N2O3S2
Molecular Weight: 442.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H26N2O3S2 |
|---|---|
| Molecular Weight | 442.6 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)-2-(oxan-2-ylmethylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C23H26N2O3S2/c1-27-16-11-9-15(10-12-16)25-22(26)20-18-7-2-3-8-19(18)30-21(20)24-23(25)29-14-17-6-4-5-13-28-17/h9-12,17H,2-8,13-14H2,1H3 |
| Standard InChI Key | NXDSXUNKCSWESO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4CCCCO4)SC5=C3CCCC5 |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4CCCCO4)SC5=C3CCCC5 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula, C₂₃H₂₆N₂O₃S₂, corresponds to a molecular weight of 442.6 g/mol . Its IUPAC name delineates critical structural elements:
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A benzothieno[2,3-d]pyrimidin-4(3H)-one core fused with a tetrahydrobenzene ring.
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A 4-methoxyphenyl group at position 3.
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A tetrahydro-2H-pyran-2-ylmethyl sulfanyl moiety at position 2.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₆N₂O₃S₂ | |
| Molecular Weight | 442.6 g/mol | |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4CCCCO4)SC5=C3CCCC5 | |
| PubChem CID | 2963455 |
The tetrahydro-2H-pyran (THP) group enhances solubility, while the sulfanyl linker may facilitate interactions with biological thiols.
Synthetic Pathways and Optimization
Proposed Synthesis Strategy
While explicit synthetic details are unavailable, analogous benzothienopyrimidinones are typically synthesized via:
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Cyclocondensation: Reaction of aminothiophenes with carbonyl compounds to form the pyrimidinone ring.
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Functionalization: Introduction of the 4-methoxyphenyl group via nucleophilic aromatic substitution or Ullmann coupling.
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Sulfanyl Incorporation: Thiol-ene click chemistry or alkylation of a thiol precursor with tetrahydro-2H-pyran-2-ylmethyl bromide.
Reaction conditions likely involve catalysts like palladium for coupling steps and polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR signals:
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Methoxyphenyl protons: δ 6.8–7.5 (aromatic H), δ 3.8 (OCH₃).
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THP protons: δ 1.4–4.0 (m, cyclohexyl H).
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Tetrahydrobenzothieno protons: δ 1.5–3.0 (m, CH₂ groups).
¹³C NMR would reveal carbonyl resonance near δ 170 ppm (C=O) and aromatic carbons at δ 110–160 ppm.
Infrared (IR) Spectroscopy
Key absorptions:
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C=O stretch: ~1700 cm⁻¹.
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C-S stretch: ~650 cm⁻¹.
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OCH₃ bend: ~1250 cm⁻¹.
| Target Class | Mechanism | Structural Basis |
|---|---|---|
| Tyrosine Kinases | Competitive ATP binding | Pyrimidinone core mimicry |
| DNA Topoisomerases | Intercalation or cleavage | Planar aromatic system |
| GPCRs | Allosteric modulation | Methoxyphenyl moiety |
Patent Insights
Research Gaps and Future Directions
Validation Requirements
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In Vitro Profiling: Screening against kinase panels (e.g., DiscoverX) to identify potency (IC₅₀) and selectivity.
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ADMET Studies: Assessing solubility (LogP ~3.5 predicted), metabolic stability in liver microsomes, and CYP inhibition.
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In Vivo Efficacy: Xenograft models to evaluate tumor growth suppression.
Challenges
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Synthetic Complexity: Multi-step synthesis may limit scalability.
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Off-Target Effects: Sulfanyl groups risk glutathione adduct formation, reducing bioavailability.
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